![molecular formula C18H19N3O3 B12447150 4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide is a chemical compound with a complex structure that includes a methoxy group, a methylphenyl group, and a pyrazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolidinone Ring: This step involves the reaction of a suitable hydrazine derivative with a diketone to form the pyrazolidinone ring.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using a methylbenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Methoxy Group: The methoxy group is typically introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methanol in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cell surface receptors to modulate cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-N-(3-methylphenyl)benzamide
- 4-methoxy-N-(4-methylbenzyl)benzamide
- 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide
Uniqueness
4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide is unique due to the presence of the pyrazolidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C18H19N3O3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide |
InChI |
InChI=1S/C18H19N3O3/c1-11-3-5-12(6-4-11)15-16(18(23)21-20-15)19-17(22)13-7-9-14(24-2)10-8-13/h3-10,15-16,20H,1-2H3,(H,19,22)(H,21,23) |
Clave InChI |
LJDHNDHATUFCQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(C(=O)NN2)NC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


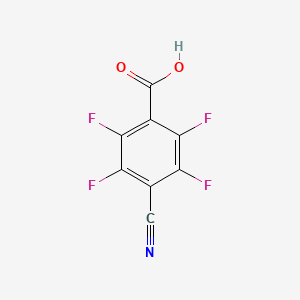
![2-methyl-N-[(E)-(5-methylthiophen-2-yl)methylidene]-3-nitroaniline](/img/structure/B12447074.png)
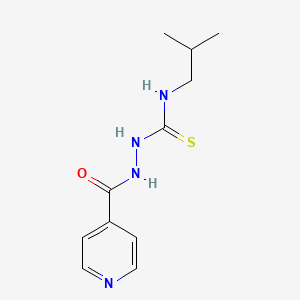
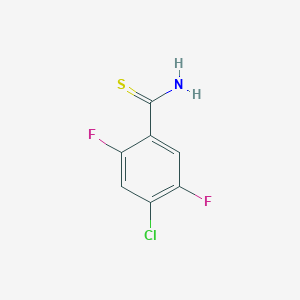
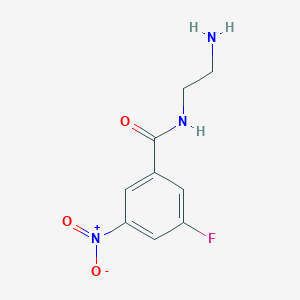

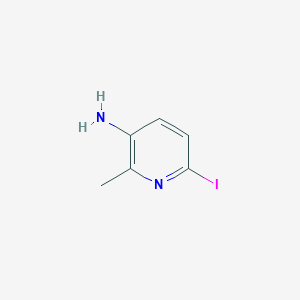
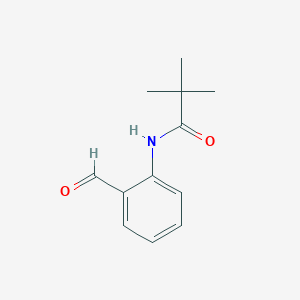

![4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
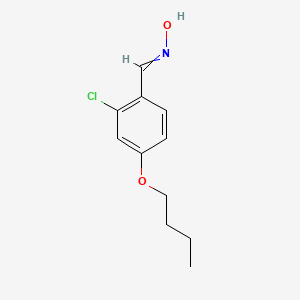
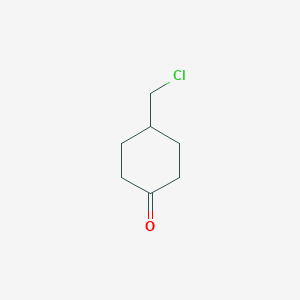
![2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447155.png)
![2-Methyl-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12447163.png)
